molecular formula C10H17NO4 B11758633 (2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid

(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid

Cat. No.: B11758633
M. Wt: 215.25 g/mol
InChI Key: HJGZINIAIGNIHH-QMMMGPOBSA-N
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Description

(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid is an organic compound with a complex structure that includes a cyclohexyl group, a methoxycarbonyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with methoxycarbonyl chloride to form the corresponding methoxycarbonyl derivative. This intermediate is then reacted with glycine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction may produce cyclohexyl alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid can be compared with similar compounds such as:

    Cyclohexylglycine: Similar structure but lacks the methoxycarbonyl group.

    Methoxycarbonylglycine: Similar structure but lacks the cyclohexyl group.

    Cyclohexylalanine: Similar structure but has an additional methyl group on the amino acid backbone.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-cyclohexyl-2-(methoxycarbonylamino)acetic acid

InChI

InChI=1S/C10H17NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13)/t8-/m0/s1

InChI Key

HJGZINIAIGNIHH-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)N[C@@H](C1CCCCC1)C(=O)O

Canonical SMILES

COC(=O)NC(C1CCCCC1)C(=O)O

Origin of Product

United States

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